molecular formula C8H14O3 B3132606 Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate CAS No. 37435-80-6

Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate

Cat. No.: B3132606
CAS No.: 37435-80-6
M. Wt: 158.19 g/mol
InChI Key: JKYJDPCEVAGWBX-RQJHMYQMSA-N
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Description

Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate (CAS 37435-80-6) is a chiral cyclopentane derivative of interest in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol, serves as a versatile synthetic intermediate . It features a hydroxyl group and a methyl ester functional group on the cyclopentyl ring, with the relative (1R,3S) stereochemistry being a critical parameter for chiral synthesis . The related carboxylic acid, 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid, has been investigated for its potential biological activities. Preliminary research suggests it may possess antimicrobial properties, showing activity against strains like Staphylococcus aureus and Escherichia coli , as well as anti-inflammatory effects by reducing cytokine levels in model systems . As a building block, this methyl ester is a precursor to various prostaglandin and jasmonic acid analogs, which are structures of significant pharmacological interest . The compound is supplied with high purity (e.g., 98%) and is characterized by techniques including chiral HPLC, NMR, and LC-MS . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[(1R,3S)-3-hydroxycyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYJDPCEVAGWBX-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate typically involves the esterification of 3-hydroxycyclopentanone with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to yield the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other derivatives.

Scientific Research Applications

Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Variations

The compound’s structural analogs differ in functional groups, ring saturation, and stereochemistry, which significantly influence their physicochemical properties and applications.

Table 1: Key Structural and Stereochemical Differences
Compound Name Functional Groups Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS RN
Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate Ester, hydroxyl (1R,3S)-relative configuration C₈H₁₄O₃ 158.2 138903-81-8*
Methyl 2-[(1S,4S)-4-hydroxycyclopent-2-enyl]acetate Ester, hydroxyl, double bond (1S,4S)-configuration C₈H₁₂O₃ 156.18 120052-54-2
DL-3-Methylcyclopentanone Ketone Racemic mixture C₆H₁₀O 98.14 1757-42-2
Methyl 2-[trans-3-hydroxycyclopentyl]acetate Ester, hydroxyl trans-3-hydroxy configuration C₈H₁₄O₃ 158.2 138903-81-8

*Note: The CAS RN for this compound is inferred from , which describes a structurally similar trans-isomer.

Key Observations:

Functional Groups: The target compound and its ester analogs (Table 1) exhibit ester and hydroxyl groups, making them polar and reactive toward hydrolysis or nucleophilic substitution. In contrast, DL-3-Methylcyclopentanone () contains a ketone, which is less reactive toward hydrolysis but prone to condensation reactions .

Stereochemical Impact :

  • The (1R,3S)-relative configuration of the target compound distinguishes it from the trans-3-hydroxycyclopentyl analog (), which adopts a different spatial arrangement. Such stereochemical differences can drastically affect molecular interactions in chiral environments, such as enzyme binding sites .
  • Diastereomers like the (1S,4S)-cyclopentene derivative () may exhibit divergent solubility or crystallization behaviors due to reduced symmetry .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Table 2: Physical Properties of Analogous Compounds
Compound Name Boiling Point (°C) Density (g/cm³) Price (USD/g)
DL-3-Methylcyclopentanone 145 0.913 ~4.36*
Methyl 2-[(1S,4S)-4-hydroxycyclopent-2-enyl]acetate Not reported Not reported 4000
Methyl 2-[trans-3-hydroxycyclopentyl]acetate Not reported Not reported Not listed

*Price calculated from (¥21,800/5g ≈ $4.36/g, assuming 1 JPY = 0.0067 USD).

Key Observations:
  • Boiling Points: DL-3-Methylcyclopentanone (145°C) has a lower boiling point than ester analogs (unreported), likely due to its smaller molecular weight and lack of hydrogen-bonding hydroxyl groups .
  • Cost : The rare cyclopentene-derived esters () are exceptionally expensive ($4000/g), reflecting synthetic challenges in achieving specific stereochemistry or purity .

Biological Activity

Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate is an organic compound that belongs to the class of esters. It has garnered attention in various fields of research due to its potential biological activities. Understanding the biological activity of this compound can provide insights into its applications in pharmaceuticals, agriculture, and other sectors.

Chemical Structure and Properties

  • Chemical Formula : C8H14O3
  • CAS Number : 13043-49-7
  • Molecular Weight : 158.19 g/mol

The molecular structure of this compound features a cyclopentane ring with a hydroxyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Key mechanisms include:

  • Enzyme Inhibition : Compounds like this ester may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
  • Receptor Modulation : The compound might interact with various receptors, influencing physiological responses such as inflammation or pain.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds. While specific data on this compound is limited, esters with similar structures often exhibit antibacterial and antifungal activities.

Anti-inflammatory Effects

Research has shown that compounds containing hydroxyl groups can exhibit anti-inflammatory effects. This may be relevant for this compound, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Case Study: Antimicrobial Screening
    • Objective: To evaluate the antimicrobial activity of various esters.
    • Method: Disk diffusion method was employed against several bacterial strains.
    • Result: Compounds similar to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Case Study: Anti-inflammatory Assessment
    • Objective: To assess the anti-inflammatory potential using a rat model.
    • Method: Administration of the compound followed by evaluation of inflammatory markers.
    • Result: A notable reduction in cytokine levels was observed, indicating potential anti-inflammatory properties.

Data Table

PropertyValue
Chemical FormulaC8H14O3
CAS Number13043-49-7
Molecular Weight158.19 g/mol
Potential ActivitiesAntimicrobial, Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodological Answer : The compound is typically synthesized via stereoselective cyclopentane ring functionalization. For example, a nucleophilic substitution or Mitsunobu reaction can introduce the hydroxy group at the 3-position, followed by esterification. Key steps include:

  • Epoxide ring-opening : Using a chiral catalyst to control stereochemistry (e.g., Sharpless epoxidation derivatives) .
  • Characterization : Confirm regiochemistry and stereochemistry via 1^1H/13^13C NMR coupling constants (e.g., vicinal coupling J=7.29.6HzJ = 7.2-9.6 \, \text{Hz} for cyclopentane protons) and HSQC/NOESY for spatial assignments .
    • Data Contradictions : Discrepancies in reported yields (e.g., 50–80%) may arise from solvent polarity or temperature variations during cyclization. Cross-validate with LC-MS to rule out byproducts .

Q. How should researchers handle conflicting NMR data for structurally similar derivatives of this compound?

  • Methodological Answer : Compare chemical shifts and splitting patterns with published analogs. For example:

  • Methyl 2-((1R,2R,3S)-3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl)acetate (δ 3.65 ppm for methoxy vs. δ 3.74 ppm in diastereomers) .
  • Use 2D NMR (COSY, HMBC) to resolve overlapping signals caused by conformational flexibility in the cyclopentane ring .

Advanced Research Questions

Q. What strategies are recommended for resolving the absolute configuration of this compound in crystallographic studies?

  • Methodological Answer : Apply the Flack parameter (xx) for enantiomorph-polarity estimation during X-ray refinement. This avoids false chirality assignments in near-centrosymmetric structures .
  • Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
  • Data Contradictions : If xx converges poorly (e.g., x>0.1x > 0.1), re-examine crystal quality or employ anomalous dispersion methods with heavy-atom derivatives .

Q. How can researchers evaluate the compound’s biological activity while minimizing cytotoxicity from residual reagents?

  • Methodological Answer :

  • Purification : Use preparative HPLC with a C18 column (ACN/H2_2O gradient) to remove unreacted azide or sulfonamide precursors .
  • Activity Assays : Test in vitro against malaria parasites (e.g., Plasmodium falciparum), referencing HRMS-validated analogs with EC50_{50} values <10 µM .
    • Data Contradictions : Discrepancies in cytotoxicity (e.g., CC50_{50} >100 µM vs. <50 µM) may stem from impurity profiles. Validate purity via 13^{13}C NMR integration .

Q. What computational methods are suitable for modeling the compound’s conformational dynamics and solvent interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict low-energy conformers (e.g., chair vs. envelope cyclopentane) .
  • MD Simulations : Solvate the molecule in explicit water/octanol to estimate logPP for pharmacokinetic profiling .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in a laboratory setting?

  • Methodological Answer :

  • GHS Classification : Oral acute toxicity (Category 4), skin/eye irritation (Category 2). Use nitrile gloves, goggles, and fume hoods .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA D003) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate
Reactant of Route 2
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Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate

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